molecular formula C24H17N3O4 B2508528 (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate CAS No. 622356-63-2

(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate

Cat. No.: B2508528
CAS No.: 622356-63-2
M. Wt: 411.417
InChI Key: LONBQEMZRLVUJK-GHRIWEEISA-N
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Description

The compound (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a structurally complex molecule featuring a furan ring conjugated to a vinyl group substituted with cyano and 3,4-dihydroquinazolin-4-one moieties, terminated by an ethyl benzoate ester. The furan-vinyl linkage creates an extended π-conjugated system, which may contribute to electronic properties relevant to optoelectronic or biological applications. The 3,4-dihydroquinazolinone scaffold is notable for its presence in pharmacologically active compounds, particularly kinase inhibitors and anticancer agents . While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs in the literature suggest utility in medicinal chemistry and materials science.

Properties

CAS No.

622356-63-2

Molecular Formula

C24H17N3O4

Molecular Weight

411.417

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H17N3O4/c1-2-30-24(29)16-9-7-15(8-10-16)21-12-11-18(31-21)13-17(14-25)22-26-20-6-4-3-5-19(20)23(28)27-22/h3-13H,2H2,1H3,(H,26,27,28)/b17-13+

InChI Key

LONBQEMZRLVUJK-GHRIWEEISA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3

solubility

not available

Origin of Product

United States

Biological Activity

(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound can be described by the following chemical structure:

C20H18N2O4\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{4}

Biological Activity Overview

Research indicates that compounds containing quinazoline and furan moieties exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound has been evaluated for its effectiveness against various microbial strains and cancer cell lines.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of quinazoline derivatives. For instance:

  • Antibacterial Effects : A study showed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring enhanced this activity, particularly against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely studied. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines:

  • Inhibition of Cancer Cell Growth : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. It was particularly effective against human breast cancer cell lines .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis, leading to reduced cell viability .
Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of quinazoline derivatives related to this compound. These derivatives were tested for their antimicrobial and anticancer activities:

  • Synthesis : The compound was synthesized using a multi-step reaction involving furan and quinazoline precursors.
  • Biological Evaluation : The synthesized compounds were subjected to antimicrobial susceptibility tests and cytotoxicity assays against various cancer cell lines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate typically involves multi-step organic reactions, including:

  • Formation of the Quinazoline Core : The quinazoline structure is often synthesized through condensation reactions involving anthranilic acid derivatives and carbonyl compounds.
  • Introduction of Cyano and Furan Groups : The cyano and furan moieties can be introduced via nucleophilic substitution and Michael addition reactions, respectively.

These synthetic pathways are critical for optimizing yield and purity, which are essential for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has shown promising results in vitro against various bacterial strains. For instance:

  • Antibacterial Effects : Studies indicated that derivatives containing the quinazoline core often have enhanced antibacterial activity compared to their non-cyclic counterparts. The introduction of electron-withdrawing groups like cyano has been linked to increased efficacy against gram-positive bacteria .

Anticancer Properties

Quinazolines are well-known for their anticancer activities, particularly as inhibitors of the epidermal growth factor receptor (EGFR). The compound may function as a selective EGFR inhibitor, which is crucial for treating various cancers such as breast and lung cancer:

  • Mechanism of Action : The compound's ability to inhibit EGFR autophosphorylation has been documented, suggesting its role in blocking cancer cell proliferation .

Case Study 1: Antimicrobial Evaluation

A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial properties. Among these, the compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In a study focused on cancer cell lines, this compound demonstrated potent cytotoxic effects on MCF-7 (breast cancer) cells. The IC50 values indicated strong potential as an anticancer agent when compared to existing therapies .

Future Research Directions

The ongoing research into this compound suggests several avenues for further exploration:

  • Optimization of Synthesis : Streamlining synthetic routes to enhance yield and reduce costs.
  • Expanded Biological Testing : Investigating other biological activities such as anti-inflammatory or antiviral effects.
  • Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furan-Vinyl-Heterocycle Motifs

describes benzothiazolium salts (e.g., 5a-h , 6a-h ) featuring furan-vinyl linkages. Key comparisons include:

Property Target Compound Benzothiazolium Salts (5a-h)
Core Structure Furan-vinyl-cyano-dihydroquinazolinone + ethyl benzoate Furan-vinyl-benzothiazolium iodide
Substituents Ethyl benzoate, cyano, dihydroquinazolinone Aryl groups (e.g., phenyl, substituted phenyl) on furan; alkyl/benzyl on benzothiazolium
Electronic Effects Strong electron-withdrawing cyano and quinazolinone groups enhance conjugation Benzothiazolium’s positive charge increases solubility and reactivity
Synthetic Route Likely involves Knoevenagel condensation for vinyl bond formation Aldol condensation for vinyl linkage; quaternization for benzothiazolium
Potential Applications Kinase inhibition, fluorescent probes Antimicrobial agents, fluorescent dyes

The target compound’s dihydroquinazolinone moiety differentiates it from benzothiazolium salts, which exhibit ionic character and broader solubility in polar solvents. The cyano group in the target compound may stabilize the vinyl linkage, reducing reactivity compared to the benzothiazolium analogs .

Ethyl Benzoate Derivatives with Heterocyclic Substituents

lists ethyl benzoate derivatives (e.g., I-6230, I-6273) with phenethylamino or thioether linkages to heterocycles like pyridazine and isoxazole:

Property Target Compound I-Series Compounds (e.g., I-6273)
Heterocyclic Core Dihydroquinazolinone Isoxazole, pyridazine
Linker Vinyl group Phenethylamino/thioether/ether
Bioactivity Hypothesized kinase inhibition (quinazolinone-dependent) Reported enzyme inhibition (e.g., COX-2, kinase targets)
Lipophilicity High (ethyl benzoate + aromatic systems) Moderate (phenethylamino linker increases polarity)

The target compound’s furan-vinyl-quinazolinone architecture offers a rigid, planar structure distinct from the flexible phenethylamino linkers in the I-series. This rigidity may enhance binding specificity to flat enzymatic pockets (e.g., ATP-binding sites in kinases) .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely requires precise control over stereochemistry (E-configuration of vinyl group) and regioselective functionalization of the furan and quinazolinone rings. Methods from (e.g., aldol condensation) and (esterification) could be adapted .
  • The benzothiazolium analogs in exhibit fluorescence, hinting at possible use in bioimaging .
  • Physicochemical Properties: The ethyl benzoate group likely improves metabolic stability compared to ’s amino/thioether linkers, which are prone to oxidative degradation .

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